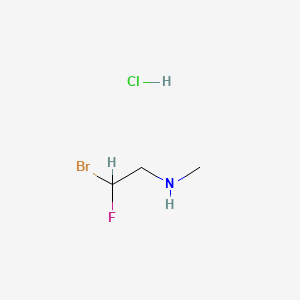
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C3H8BrClFN. It is a derivative of ethylamine, where the ethyl group is substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride typically involves the reaction of 2-bromo-2-fluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, nitriles, and thiols.
Oxidation: Amine oxides are the primary products.
Reduction: Simpler amines or hydrocarbons are formed.
Scientific Research Applications
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated amines on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrochloride: Similar in structure but lacks the fluorine atom.
2-Fluoroethylamine hydrochloride: Similar in structure but lacks the bromine atom.
Methylamine hydrochloride: Lacks both bromine and fluorine atoms.
Uniqueness
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable tool in various research applications.
Properties
CAS No. |
2901106-23-6 |
|---|---|
Molecular Formula |
C3H8BrClFN |
Molecular Weight |
192.46 g/mol |
IUPAC Name |
2-bromo-2-fluoro-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C3H7BrFN.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H |
InChI Key |
LDDLHZSBURACFI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(F)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


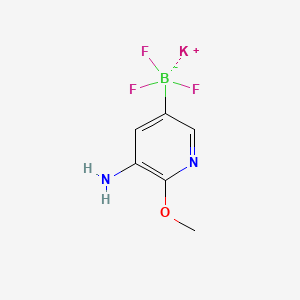
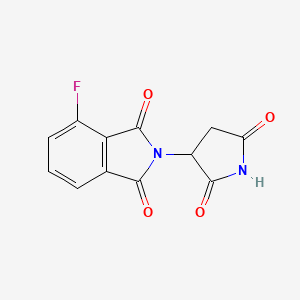
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
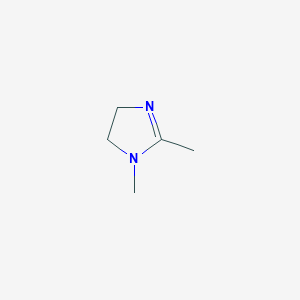


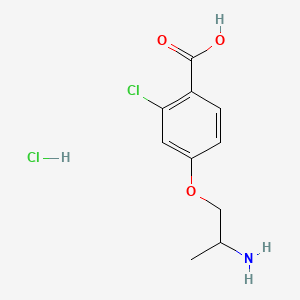
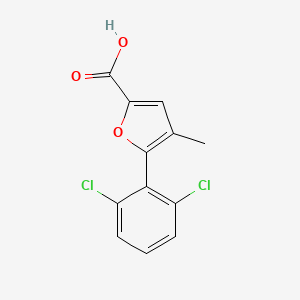
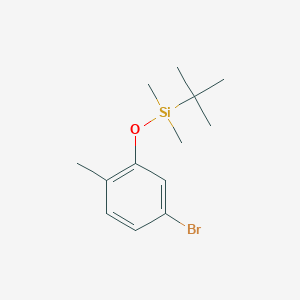
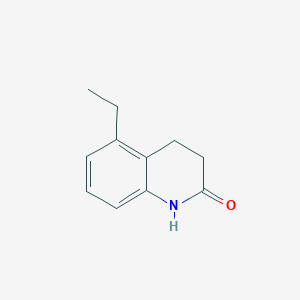
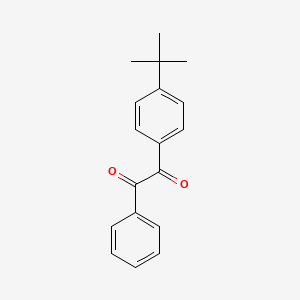
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)
